2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
The compound 2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a 1,6-dihydropyrimidine core substituted with a benzothiazole carbamoyl group linked via a sulfanyl bridge and a 2-methoxyphenyl carboxamide moiety. This structure combines heterocyclic components (benzothiazole and dihydropyrimidine) with functional groups (sulfanyl, carboxamide, and methoxy) that are often associated with diverse biological activities, including anticonvulsant, antiviral, and enzyme-modulating effects .
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-27-20(30)13(19(29)24-14-7-3-5-9-16(14)31-2)11-23-22(27)32-12-18(28)26-21-25-15-8-4-6-10-17(15)33-21/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKZRIIHFWVDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A benzothiazole moiety
- A pyrimidine core
- A carbamoyl functional group
- A sulfanyl linkage
This structural diversity suggests potential interactions with various biological targets.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes through interactions with active sites or allosteric sites, potentially affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, influencing cellular signaling pathways.
- Cellular Pathways : The compound may interfere with cellular proliferation and survival through its effects on signaling cascades.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacteria and fungi. The specific compound under review has not been extensively tested for antimicrobial activity; however, its structural analogs suggest potential efficacy.
Anti-inflammatory Effects
Studies on related compounds indicate that they possess anti-inflammatory properties. For example, benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to modulate inflammatory pathways could be an area for further investigation.
Anticancer Potential
Some studies suggest that pyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of the compound may enhance its ability to target cancer cells selectively.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Research indicates that compounds containing benzothiazole and dihydropyrimidine moieties exhibit significant anticancer properties. The interactions of these compounds with specific enzymes involved in cancer cell proliferation make them promising candidates for drug development.
- Case studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
- Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Effects :
- The compound’s ability to modulate inflammatory responses is under investigation. It may inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Biological Research
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Enzyme Inhibition :
- The unique structure allows the compound to interact with biological macromolecules, particularly enzymes. Research has focused on its role as an enzyme inhibitor, which can lead to novel therapeutic strategies.
- For instance, studies have highlighted its potential to inhibit certain kinases involved in cancer signaling pathways.
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Cell Signaling Pathways :
- Investigations into how the compound affects cellular signaling have revealed insights into its mechanism of action. It may alter pathways related to cell survival and apoptosis, providing a basis for further therapeutic applications.
Industrial Applications
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Material Science :
- The compound's unique electronic properties make it suitable for applications in advanced materials such as polymers and dyes. Its stability and reactivity can be harnessed in the development of new materials with tailored properties.
- Research is ongoing into its use in electronic devices and photonic applications.
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Agricultural Chemistry :
- There is potential for this compound in agrochemical formulations due to its biological activity against plant pathogens and pests. Its application could enhance crop protection strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs and their properties are summarized below, with key comparisons drawn from the evidence:
Key Observations:
Benzothiazole Derivatives: The target compound shares the benzothiazole group with 5a-t (), where substituents like fluorine and methoxy at specific positions enhance anticonvulsant activity. In contrast, 10a () replaces the carbamoyl group with a sulfonamide, which may alter solubility and target affinity.
Heterocyclic Core Comparison :
- The 1,6-dihydropyrimidine core in the target compound differs from the 1,4-dihydropyridine in . Dihydropyrimidines are more aromatic and less conformationally flexible, which could improve metabolic stability compared to dihydropyridines .
- The pyridazine-substituted dihydropyrimidine in lacks the benzothiazole moiety but shares the carboxamide group. Pyridazine’s electron-deficient nature may reduce bioavailability compared to benzothiazole-containing analogs .
Substituent Effects: The sulfanyl bridge in the target compound is structurally analogous to the thioether in . Such linkages are known to enhance lipophilicity and membrane permeability, though they may also increase oxidative susceptibility . The methyl group at position 1 of the dihydropyrimidine (target) is absent in N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide (), which lacks the benzothiazole component.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?
The synthesis of this heterocyclic compound involves multi-step organic reactions. Key steps include:
- Thiazole-pyrimidine core formation : Cyclocondensation of thiourea derivatives with β-keto esters or malonates under acidic conditions (e.g., acetic acid/HCl) to form the dihydropyrimidine ring .
- Sulfanyl-acetamide linkage : Coupling of a benzothiazole-carbamoylmethyl thiol intermediate with the pyrimidine core via nucleophilic substitution (e.g., using DCC/DMAP as coupling agents) .
- Purity optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the 3D structure, particularly to confirm the sulfanyl linkage and dihydropyrimidine tautomerism .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) to verify substituent positions (e.g., methoxyphenyl resonance at δ 3.8–4.0 ppm; benzothiazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+ calculated for C23H20N4O4S2: 505.10) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like DHFR or kinases). Focus on the benzothiazole and dihydropyrimidine moieties as key pharmacophores .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Validate with in vitro assays .
- Contradiction resolution : If computational predictions conflict with experimental IC50 values (e.g., poor correlation in kinase inhibition), re-evaluate force field parameters or solvent models in simulations .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzymatic systems?
- Enzyme inhibition assays : Conduct kinetic studies (e.g., UV-Vis spectroscopy) to determine inhibition constants (Ki) against target enzymes. Compare with positive controls (e.g., methotrexate for DHFR) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm competitive/non-competitive inhibition modes .
- Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) to track intracellular localization via confocal microscopy .
Q. How can reaction conditions be optimized for scalable synthesis using statistical models?
- Design of Experiments (DoE) : Apply a Central Composite Design to optimize variables (temperature, catalyst loading, solvent ratio). Use Bayesian optimization to minimize unplanned experiments .
- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., thiol coupling) to improve safety and yield. Monitor in real-time with inline IR spectroscopy .
- Yield-purity tradeoff analysis : Use Pareto-front optimization to balance reaction time and purity (e.g., 72% yield at >98% purity under 0.1 mol% catalyst loading) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
- Solvent screening : Use the Hansen solubility parameters to identify mismatches (e.g., DMSO vs. water solubility predictions).
- Polymorph characterization : Perform PXRD to detect crystalline forms affecting solubility. If amorphous content is high (>10%), refine recrystallization protocols .
- In silico correction : Adjust COSMO-RS models by incorporating experimental solubility data to improve predictive accuracy .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Light/oxidation stability : Use ICH Q1B guidelines to test photostability (e.g., 1.2 million lux-hours) and identify reactive sites (e.g., sulfanyl group oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
